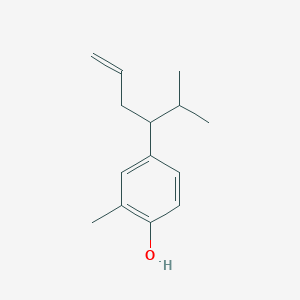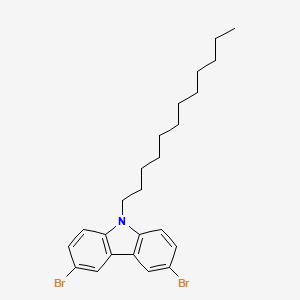
3,6-Dibromo-9-dodecyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromo-9-dodecyl-9H-carbazole is an organic compound with the molecular formula C24H31Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 6 positions and a dodecyl group at the 9 position of the carbazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-dodecyl-9H-carbazole typically involves the bromination of 9-dodecylcarbazole. One common method is the direct bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 3 and 6 positions of the carbazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities .
化学反应分析
Types of Reactions
3,6-Dibromo-9-dodecyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atoms with other aryl or alkyl groups.
Kumada Polymerization: This reaction uses Grignard reagents and nickel catalysts to form carbon-carbon bonds, leading to the formation of polymers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various aryl-substituted carbazole derivatives, while Kumada polymerization can produce polycarbazole materials with unique electronic properties .
科学研究应用
3,6-Dibromo-9-dodecyl-9H-carbazole has several scientific research applications, including:
Organic Electronics: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Materials Science: It is used in the development of novel materials with specific optical and electronic characteristics.
Biological Research: Derivatives of this compound have been studied for their potential neuroprotective and neurogenic properties.
Industrial Applications: The compound is used in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 3,6-Dibromo-9-dodecyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions. The bromine atoms at the 3 and 6 positions make the compound highly reactive, allowing it to undergo substitution reactions that modify its electronic properties. These modifications can enhance the compound’s performance in electronic and optoelectronic applications .
相似化合物的比较
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the dodecyl group, making it less soluble in organic solvents.
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Contains a shorter alkyl chain, which affects its solubility and electronic properties.
P7C3: A derivative with neuroprotective properties, used in neurodegenerative disease research.
Uniqueness
3,6-Dibromo-9-dodecyl-9H-carbazole is unique due to its long dodecyl chain, which enhances its solubility in organic solvents and improves its processability in various applications. This makes it particularly valuable in the development of organic electronic materials and high-performance polymers .
属性
CAS 编号 |
85948-98-7 |
|---|---|
分子式 |
C24H31Br2N |
分子量 |
493.3 g/mol |
IUPAC 名称 |
3,6-dibromo-9-dodecylcarbazole |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-14-12-19(25)17-21(23)22-18-20(26)13-15-24(22)27/h12-15,17-18H,2-11,16H2,1H3 |
InChI 键 |
JABRFVCKJLCJKU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


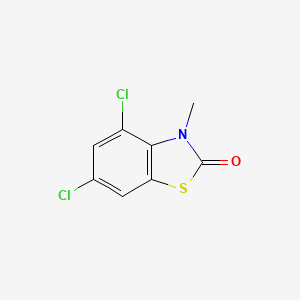
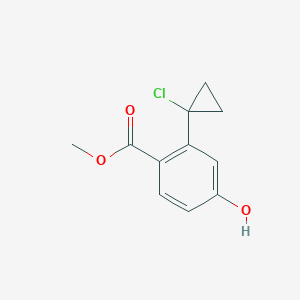
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
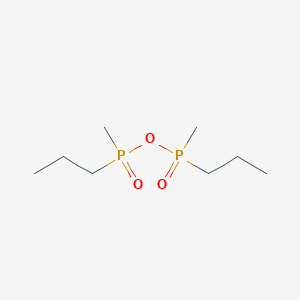
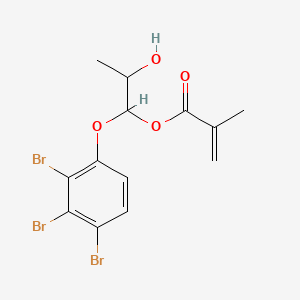
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
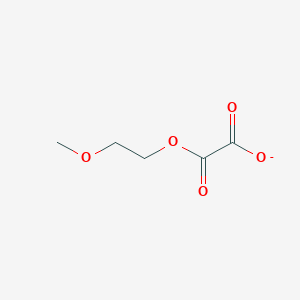
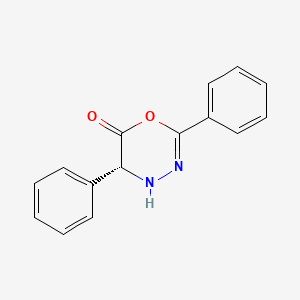
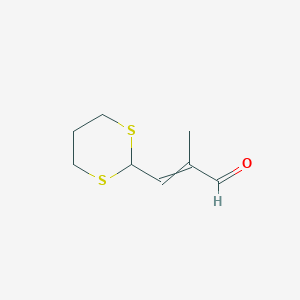
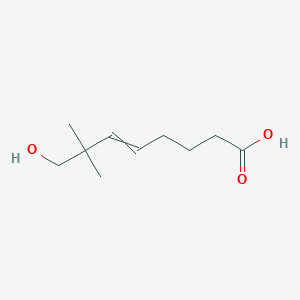

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
